molecular formula C5H6N2O2S B1584339 Pyridine-3-sulfonamide CAS No. 2922-45-4

Pyridine-3-sulfonamide

Cat. No. B1584339
CAS RN: 2922-45-4
M. Wt: 158.18 g/mol
InChI Key: NKFLEFWUYAUDJV-UHFFFAOYSA-N
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Description

Pyridine-3-sulfonamide is a chemical compound with the linear formula C5H6N2O2S . It is a solid substance that is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of new pyridines with a sulfonamide moiety has been reported . The process involves a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . Another synthesis method involves the reaction of Pyridine-3-sulfonyl chloride HCl with NH3 in DCM .


Molecular Structure Analysis

The molecular structure of Pyridine-3-sulfonamide has been analyzed using techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), elemental mapping, thermogravimetric analysis (TGA), and derivative thermogravimetry (DTG) .


Chemical Reactions Analysis

The chemical reactions involving Pyridine-3-sulfonamide have been studied. For instance, the catalytic performance of a novel quinoline-based dendrimer-like ionic liquid was examined for the synthesis of a new pyridine series containing a sulfonamide moiety .


Physical And Chemical Properties Analysis

Pyridine-3-sulfonamide is a solid substance that is stored at room temperature in an inert atmosphere . Its molecular formula is C5H6N2O2S .

Scientific Research Applications

Application

Pyridine-3-sulfonamide is used in the synthesis of new pyridines . Pyridines are a class of organic compounds with a six-membered ring containing one nitrogen atom and five carbon atoms. They are important in the field of medicinal chemistry as they are found in many biologically active compounds .

Method of Application

The synthesis of new pyridines with a sulfonamide moiety is achieved via a cooperative vinylogous anomeric-based oxidation mechanism . This process is carried out in the presence of a novel quinoline-based dendrimer-like ionic liquid . The ionic liquid is characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), elemental mapping, thermogravimetric analysis (TGA), and derivative thermogravimetry (DTG) .

Results

The target molecules were achieved in short reaction times and high yields . The results from this research support the idea of rational designs, syntheses, and applications of tasked-specific catalysts, susceptible biological candidate molecules, and biomimetic reactions for the development of anomeric-based oxidation and/or aromatization mechanism .

Medicinal Chemistry

Application

Sulfonamide group, which is present in Pyridine-3-sulfonamide, is found in several bioactive molecules . These molecules are used as inhibitors of HIV protease, antibacterials, antibiotic, antitumor, antihypertensive, anticonvulsants and antifungal agents .

Method of Application

The sulfonamide group is incorporated into the bioactive molecules during the synthesis process . The specific method of incorporation and the experimental procedures would depend on the particular bioactive molecule being synthesized .

Results

The incorporation of the sulfonamide group into these bioactive molecules has resulted in compounds with significant biological activity . These compounds have shown promising results in the treatment of various diseases, including HIV, bacterial infections, cancer, hypertension, seizures, and fungal infections .

Synthesis of Sulfonimidates

Application

Pyridine-3-sulfonamide can potentially be used in the synthesis of sulfonimidates . Sulfonimidates are organosulfur compounds that have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

Method of Application

The synthesis of sulfonimidates from Pyridine-3-sulfonamide would involve a series of chemical reactions . The specific reactions and the experimental procedures would depend on the particular sulfonimidate being synthesized .

Results

Sulfonimidates synthesized from Pyridine-3-sulfonamide can be used to access other important organosulfur compounds . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .

Inhibitors of HIV Protease

Application

Pyridine-3-sulfonamide is used in the synthesis of several bioactive molecules that act as inhibitors of HIV protease . These inhibitors are crucial in the treatment of HIV as they prevent the virus from maturing and becoming infectious .

Method of Application

The sulfonamide group in Pyridine-3-sulfonamide is incorporated into the bioactive molecules during the synthesis process . The specific method of incorporation and the experimental procedures would depend on the particular inhibitor being synthesized .

Results

The incorporation of the sulfonamide group into these inhibitors has resulted in compounds with significant antiviral activity . These compounds have shown promising results in the treatment of HIV .

Synthesis of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides

Application

Pyridine-3-sulfonamide can be used in the synthesis of [1,2,4]Triazolo[4,3-a]pyridine sulfonamides . These compounds have been studied for their potential use in the treatment of various diseases .

Method of Application

The synthesis of [1,2,4]Triazolo[4,3-a]pyridine sulfonamides from Pyridine-3-sulfonamide would involve a series of chemical reactions . The specific reactions and the experimental procedures would depend on the particular compound being synthesized .

Results

The synthesized [1,2,4]Triazolo[4,3-a]pyridine sulfonamides have shown promising results in preliminary tests . Further studies are needed to fully understand their potential therapeutic applications .

Safety And Hazards

Pyridine-3-sulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

The synthesis of new pyridines with a sulfonamide moiety is a promising area of research . Given the threat of antimalarial drug resistance, there is an increasing need to develop alternative treatments, novel agents, that act via a unique mechanism of action relative to currently used drugs .

properties

IUPAC Name

pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFLEFWUYAUDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283227
Record name pyridine-3-sulfonamide
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Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-3-sulfonamide

CAS RN

2922-45-4
Record name 3-Pyridinesulfonamide
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Record name pyridine-3-sulfonamide
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Record name pyridine-3-sulfonamide
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Record name 3-Pyridinesulfonamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 25% aqueous ammonia solution (2 mL) was added to pyridine-3-sulfonyl chloride (300 mg, 1.7 mmol) and the mixture was stirred at room temperature for 2 hours. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous magnesium sulfate. The solvent was evaporated off under reduced pressure and thereby Compound FA (154 mg, yield: 58%) was obtained.
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Synthesis routes and methods III

Procedure details

To a solution of pyridine-3-sulphonyl chloride (1 g, 5.6 mmol, 1 eq, commercially available from Davos) in THF (5 mL) is added ammonia in dioxane (23.9 mL, 2 M, 47.9 mmol, 8.5 eq). The resulting suspension is stirred at room temperature for 1 h. The solvent is removed and the residue is taken up in DCM. The organic phase is washed with a saturated aqueous solution of NH4Cl then brine and the DCM is removed under reduced pressure to afford, after drying under vacuum at 40° C., 637 mg (71%) of the title compound as a yellowish powder. 1H NMR (DMSO-d6) δ 9.20-8.90 (m, 1H), 8.85-8.75 (m, 1H), 8.40-8.05 (m, 1H), 7.80-7.40 (m, 3H).
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23.9 mL
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Synthesis routes and methods IV

Procedure details

To a suspension of 3-pyridinesulfonyl chloride hydrochloride (5.00 g) in acetone (8.5 ml) was added ammonia aqueous solution (28%, 8.5 ml) at 0° C. dropwise and stirred at room temperature for 3 hours. The solution was evaporated and poured into water (ca. 10 ml), ethyl acetate (100 ml) and tetrahydrofuran (100 ml). The organic layer was washed with brine twice and the aqueous layer was extracted with ethyl acetate (90 ml) and methanol (10 ml). The combined organic layer was dried over magnesium sulfate, evaporated and crystallized in hexane and ethyl acetate to give 3-pyridinesulfonamide (3.45 g).
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5 g
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Synthesis routes and methods V

Procedure details

Pyridine-3-sulfonyl chloride HCl (647.2 mg, 3.023 mmol) was suspended in DCM (9.0 mL) and NH3 (5 mL, 7N in MeOH, 35 mmol) was added. The reaction was stirred at RT under nitrogen for 50 minutes and then filtered, and the solid was washed with DCM. The filtrate was concentrated and dried under high vacuum to provide pyridine-3-sulfonamide (477 mg, 91% yield). MS (ESI pos. ion) m/z: 159 (MH+). Calculated exact mass for C5H6N2O2S: 158.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-3-sulfonamide
Reactant of Route 2
Pyridine-3-sulfonamide
Reactant of Route 3
Pyridine-3-sulfonamide
Reactant of Route 4
Pyridine-3-sulfonamide
Reactant of Route 5
Reactant of Route 5
Pyridine-3-sulfonamide
Reactant of Route 6
Pyridine-3-sulfonamide

Citations

For This Compound
473
Citations
J Sławiński, K Szafrański, D Vullo… - European Journal of …, 2013 - Elsevier
… 2) bearing diversified heterocyclic moieties attached to the 4-position of the pyridine-3-sulfonamide scaffold, to find the substitution patterns which potentiate hCA IX inhibition over the off…
Number of citations: 58 www.sciencedirect.com
K Szafrański, J Sławiński, A Kędzia, E Kwapisz - Molecules, 2017 - mdpi.com
… Therefore, we have undertaken the synthesis of compounds comprising a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents. Thus a series of …
Number of citations: 18 www.mdpi.com
SM Kang, KY Nam, SY Jung, KH Song, S Kho… - Bioorganic & Medicinal …, 2016 - Elsevier
… Scheme 1 shows preparation of ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs. Commercial 6-chloropyridine-3-sulfonyl chloride was used as the starting …
Number of citations: 15 www.sciencedirect.com
X Zhang, N Zhang, G Chen, A Turpoff, H Ren… - Bioorganic & medicinal …, 2013 - Elsevier
… We therefore chose to explore further the effect of substitutions using the 6-(indol-2-yl)pyridine-3-sulfonamide as a core structure. The preparation of these compounds and an initial …
Number of citations: 38 www.sciencedirect.com
P Singh, NS Goud, B Swain, SK Sahoo, A Choli… - Bioorganic & Medicinal …, 2022 - Elsevier
… Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX …
Number of citations: 5 www.sciencedirect.com
Z Zhou, L Li, N Yan, L Du, C Sun, T Sun - Molecules, 2015 - mdpi.com
… study of the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity. The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10a and 10b) have …
Number of citations: 7 www.mdpi.com
N Košutić Hulita, A Danilovski, D Filić… - … Section C: Crystal …, 2005 - scripts.iucr.org
The structures of the three title isomers, namely 4-(2-methylanilino)pyridine-3-sulfonamide, (I), 4-(3-methylanilino)pyridine-3-sulfonamide, (II), and 4-(4-methylanilino)pyridine-3-…
Number of citations: 3 scripts.iucr.org
N Zhang, X Zhang, J Zhu, A Turpoff… - Journal of Medicinal …, 2014 - ACS Publications
… During the identification of 2, we demonstrated that the metabolic stability of the 6-(indol-2-yl)pyridine-3-sulfonamide series could be significantly improved by incorporating fluorine(s) or …
Number of citations: 53 pubs.acs.org
G Chen, H Ren, N Zhang, W Lennox, A Turpoff… - Bioorganic & Medicinal …, 2015 - Elsevier
… Based on our previous experience in the indole series whereby the combination of N-cyclobutyl and (S)-N-(1,1,1-trifluoropropan-2-yl)pyridine-3-sulfonamide groups generally provided …
Number of citations: 15 www.sciencedirect.com
HK Sappani, S Karthikeyan - Industrial & Engineering Chemistry …, 2014 - ACS Publications
4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM) drugs were tested as inhibitors for mild …
Number of citations: 28 pubs.acs.org

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